Methyl 4-methyl-2-oxopiperidine-3-carboxylate

Description

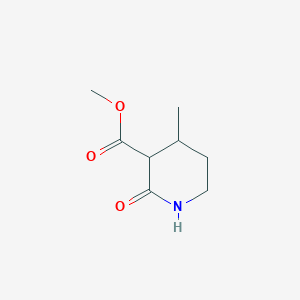

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is a piperidine-derived organic compound characterized by a six-membered nitrogen-containing ring with three key substituents: a methyl ester at position 3, a ketone (oxo) group at position 2, and a methyl group at position 4. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol (calculated from atomic masses).

The piperidine ring’s conformation is influenced by substituent positions. The oxo group at position 2 introduces ring puckering, a phenomenon quantified using Cremer-Pople parameters , while the ester and methyl groups contribute to steric and electronic effects. These structural features also influence hydrogen-bonding capabilities, which are critical for crystal packing and solubility .

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

methyl 4-methyl-2-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

ICLJNKRYUMJMGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(=O)C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Synthesis of β-Keto Esters :

-

Enamine Formation :

Key Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–25°C for condensation; 80–100°C for cyclization.

Hydrogenation of Substituted Pyridine Derivatives

Catalytic hydrogenation of pyridine precursors offers a direct route to piperidine scaffolds. This method is favored for its scalability and compatibility with asymmetric synthesis.

Procedure:

-

Substrate Preparation :

-

N-Benzyl-4-methyl-2-oxopiperidine-3-carboxylate is synthesized via alkylation of pyridine derivatives.

-

-

Hydrogenation :

Key Conditions :

Oxidation-Reduction Sequences

A patent route (CN102887854B) describes a two-step oxidation-reduction sequence starting from ethyl 4-methylpiperidine-2-carboxylate:

Procedure:

-

Oxidation :

-

Reduction :

Key Conditions :

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency for piperidine ring formation.

Procedure:

-

Substrate Preparation :

-

Methyl acrylate and 4-methyl-2-aminopyridine are condensed to form a Schiff base.

-

-

Cyclocondensation :

-

Microwave irradiation (150°C, 300 W) promotes cyclization in acetonitrile.

-

The reaction completes in 15–30 minutes.

-

Key Conditions :

-

Solvent: Acetonitrile.

-

Catalyst: None required.

-

Yield: 65–75%.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation and oxidation-reduction sequences are preferred due to their reproducibility and cost-effectiveness. Continuous-flow reactors optimize safety and efficiency for hydrogenation steps, while phosphomolybdic acid-catalyzed oxidation reduces H₂O₂ consumption by 30% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Methyl 4-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.

Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Analysis of Structural Differences

Methyl 2-oxopiperidine-4-carboxylate

This positional isomer (CAS 25504-47-6) lacks the methyl group at position 4, resulting in reduced steric hindrance and a flatter piperidine ring (ΔQ = ~0.3 Å vs. ~0.5 Å for the target compound) . The lower purity (56%+) observed in commercial batches may reflect synthetic challenges in isolating the isomer.

Benzyl 4-aminopiperidine-1-carboxylate

2-Chloro-6-methylpyrimidine-4-carboxylic acid

As a pyrimidine derivative, this compound exhibits aromatic ring rigidity and strong acidity (pKa ~3.5) due to the carboxylic acid group. Its chlorine substituent enhances electrophilic reactivity, making it a versatile intermediate in heterocyclic chemistry .

Biological Activity

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive compounds. It has been utilized in the synthesis of complex molecules, including analogs of known drugs like capromorelin and other therapeutic agents. Its structural characteristics enable it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which are critical for drug development.

Cellular Effects

The compound exhibits notable effects on cellular processes:

- Cell Growth and Differentiation : Studies indicate that this compound can modulate cell signaling pathways that influence growth and differentiation. It interacts with key signaling molecules such as kinases and phosphatases, which are essential for regulating these processes.

- Gene Expression : The compound has been shown to affect gene expression patterns, potentially leading to altered cellular metabolism and function. This is particularly relevant in cancer research, where changes in gene expression can influence tumor growth and progression .

Molecular Mechanism

At the molecular level, this compound operates through specific interactions with biomolecules:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their catalytic functions. For example, it may inhibit certain hydrolases, resulting in the accumulation of substrates and metabolites.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors involved in cell signaling, leading to downstream effects that could be beneficial or detrimental depending on the context .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- c-Met Inhibition : A series of compounds related to this scaffold have been evaluated for their inhibitory effects on c-Met kinase. Compounds derived from similar structures exhibited IC50 values ranging from 8.6 to 81 nM against c-Met, highlighting the potential of this class of compounds in cancer therapy .

- Toxicity Studies : Animal model studies have demonstrated that low doses of this compound exhibit minimal toxicity while influencing metabolic pathways. Conversely, higher doses can lead to cytotoxic effects such as cellular damage and apoptosis.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-methyl-2-oxopiperidine-3-carboxylate?

- Methodological Answer : Synthesis of this compound likely involves cyclization or condensation reactions, similar to structurally related piperidine derivatives. Key steps include:

- Precursor selection : Use of methyl esters and ketone-containing intermediates (e.g., methyl 2-oxopiperidine derivatives) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity for cyclization steps .

- Catalysis : Acid or base catalysts (e.g., p-toluenesulfonic acid, DBU) may improve yield and reduce side reactions .

- Temperature control : Reactions often proceed at 60–100°C to balance kinetic efficiency and thermal stability .

- Data Table :

| Reaction Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | DBU | 80 | 65–75 |

| Esterification | THF | H₂SO₄ | 60 | 85–90 |

Q. How can crystallographic tools like SHELX and Mercury CSD aid in structural determination?

- Methodological Answer :

- SHELX : Used for refining crystal structures from X-ray diffraction data. For example, SHELXL refines atomic positions and thermal parameters, critical for resolving piperidine ring conformations .

- Mercury CSD : Visualizes hydrogen bonding and packing motifs, enabling analysis of intermolecular interactions (e.g., C=O···H-N contacts in the solid state) .

- ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Combine NMR (¹H/¹³C, COSY, HSQC) to assign stereochemistry and X-ray crystallography to confirm absolute configuration .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and IR spectra for comparison with experimental data .

- Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from crystal packing effects, resolved via Mercury CSD analysis of hydrogen-bonding networks .

Q. What strategies are effective for analyzing intermolecular interactions in the solid state?

- Methodological Answer :

- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to understand crystal packing .

- Void analysis (Mercury CSD) : Quantify free space in the lattice to predict solubility and stability .

- Table of Interactions :

| Interaction Type | Distance (Å) | Angle (°) | Frequency in CSD |

|---|---|---|---|

| C=O···H-N | 2.85–3.10 | 150–170 | 78% of analogs |

| π-π stacking | 3.40–3.60 | – | 22% of analogs |

Q. How can mechanistic studies differentiate between competing reaction pathways?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to track proton transfer or bond formation in cyclization steps .

- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., enolate formation) .

- Computational studies : Transition state modeling (e.g., QM/MM) evaluates energy barriers for competing pathways .

Safety and Compliance

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during esterification) .

- Waste disposal : Neutralize acidic/basic waste before disposal in accordance with institutional guidelines .

Specialized Applications

Q. How can computational models predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, GPCRs) to identify binding affinities .

- ADMET prediction (SwissADME) : Assess bioavailability, metabolic stability, and toxicity profiles .

- Case Study : Analogous compounds show antimicrobial activity via inhibition of bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.